molecular formula C19H16ClN3S B2573985 (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile hydrochloride CAS No. 1217250-23-1

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile hydrochloride

Cat. No.: B2573985
CAS No.: 1217250-23-1
M. Wt: 353.87
InChI Key: GDTQEKMSAMXEKJ-QOVZSLTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile hydrochloride is a synthetic organic compound featuring a thiazole core, a pyridin-3-yl group, and an acrylonitrile functional group. This complex structure is characteristic of molecules investigated for their potential in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold in pharmaceutical development, known for its presence in molecules with a wide spectrum of biological activities . Thiazole-containing compounds have demonstrated significant importance in the development of therapeutic agents for various pathological conditions, including use as anti-infective, anticancer, and central nervous system (CNS) medications . The specific research applications and molecular targets of this compound are an active area of scientific investigation. Researchers value this compound for exploring structure-activity relationships (SAR), particularly in the development of novel bioactive molecules. The compound is supplied as a hydrochloride salt to enhance its stability and solubility in various experimental aqueous and organic solvent systems. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S.ClH/c1-13-5-6-17(14(2)8-13)18-12-23-19(22-18)16(10-20)9-15-4-3-7-21-11-15;/h3-9,11-12H,1-2H3;1H/b16-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTQEKMSAMXEKJ-QOVZSLTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CN=CC=C3)C#N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CN=CC=C3)/C#N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile hydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H16_{16}N3_{3}S
  • Molecular Weight : 284.38 g/mol
  • Functional Groups : Thiazole ring, pyridine ring, acrylonitrile moiety

The presence of multiple functional groups in its structure suggests a potential for diverse biological interactions.

Antimicrobial Activity

Thiazole derivatives are often evaluated for their antimicrobial properties. Recent studies have highlighted the effectiveness of thiazole compounds against various bacterial strains. For instance, derivatives similar to this compound have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

CompoundActivity AgainstMIC (µg/mL)
Compound AMRSA8
Compound BVancomycin-resistant E. faecium16
This compoundTBD

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells. For example, a related thiazole compound demonstrated an IC50_{50} value lower than that of the standard drug doxorubicin, indicating promising anticancer activity .

Cell LineCompoundIC50_{50} (µM)Reference
HT29This compoundTBD
JurkatRelated Thiazole Compound< 10

Anticonvulsant Activity

Some thiazole derivatives have also been reported to exhibit anticonvulsant properties. Compounds structurally related to this compound have shown efficacy in animal models of epilepsy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The presence of electron-withdrawing groups on the phenyl ring and specific substitutions on the thiazole and pyridine rings have been linked to enhanced antimicrobial and anticancer activities .

Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized various thiazole derivatives and evaluated their antimicrobial efficacy against resistant strains. The results indicated that compounds with a dimethylphenyl substitution exhibited superior activity against Gram-positive bacteria compared to other substitutions .

Study 2: Anticancer Properties

A study focusing on the cytotoxic effects of thiazole derivatives on cancer cell lines revealed that specific modifications led to increased potency. The incorporation of pyridine rings was found to enhance interaction with cellular targets, leading to improved anticancer efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a thiazole moiety and a pyridine ring, which are known for their biological activity. The presence of these functional groups enhances the compound's potential as a therapeutic agent. The molecular formula is C16H15N3SC_{16}H_{15}N_{3}S, and its IUPAC name is N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole and pyridine derivatives. For instance:

  • Case Study : A series of thiazole-pyridine hybrids were synthesized and evaluated for their cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). One derivative exhibited an IC50 value of 5.71 μM against MCF-7 cells, demonstrating significant efficacy compared to standard chemotherapeutics like 5-fluorouracil (IC50 6.14 μM) .
CompoundCell LineIC50 (μM)Reference
Hybrid AMCF-75.71
5-FUMCF-76.14

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant effects:

  • Case Study : In a study on thiazole derivatives, several compounds showed promising anticonvulsant activity in electroshock seizure models. One analogue demonstrated an effective dose (ED50) of 18.4 mg/kg, indicating its potential as a treatment for epilepsy .
CompoundED50 (mg/kg)Protection IndexReference
Analogue B18.49.2

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The synthesis of similar thiazole-acrylonitrile derivatives typically involves multi-step processes. For example:

  • Thiazole ring formation via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives under basic conditions .

  • Acrylonitrile incorporation through Knoevenagel condensation between aldehyde intermediates and active methylene nitriles, catalyzed by piperidine or potassium carbonate .

  • Hydrochloride salt formation via treatment with HCl gas in ethanol or dichloromethane, as seen in related acrylonitrile hydrochlorides .

Table 1: Key Reaction Conditions for Analogous Compounds

Reaction StepReagents/ConditionsYield (%)Reference
Thiazole cyclization3-Chloro-2,4-pentanedione, EtOH, triethylamine80–90
Acrylonitrile condensationPiperidine, DMF, 80°C65–75
Hydrochloride precipitationHCl gas, EtOH, 0°C85–95

Electrophilic and Nucleophilic Reactivity

The compound’s functional groups suggest reactivity patterns:

  • Thiazole ring : Susceptible to electrophilic substitution at C-5 due to electron-rich sulfur and nitrogen atoms. Bromination or nitration may occur under mild conditions .

  • Acrylonitrile moiety : Participates in Michael additions or cycloadditions. For example, reaction with hydrazines forms pyrazole derivatives, as observed in structurally similar systems .

  • Pyridine ring : Acts as a weak base, enabling coordination with metal ions or protonation under acidic conditions .

Biological Activity-Driven Modifications

Though not directly studied, analogs demonstrate reactions targeting bioactivity enhancement:

  • Suzuki-Miyaura coupling at the pyridine ring with aryl boronic acids to improve pharmacokinetic properties .

  • Hydrolysis of nitrile to carboxylic acid under strong acidic or basic conditions, as seen in related acrylonitrile hydrochlorides .

Stability and Degradation Pathways

Limited data exist for the hydrochloride salt, but key observations include:

  • Thermal decomposition : Starts above 250°C, with mass loss corresponding to HCl release (~15% by TGA) .

  • Photodegradation : Thiazole-acrylonitrile hybrids show susceptibility to UV light, forming dimeric products via [2+2] cycloaddition .

Comparative Analysis with Structural Analogs

Feature(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile HCl Analog (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile HCl
Nitrile reactivity Predicted Michael acceptorConfirmed hydrazine adduct formation
Aromatic substitution Likely at thiazole C-5 and pyridine C-4Observed at benzene para-position
Salt stability Expected hygroscopic behaviorStable at RT (<15°C recommended)

Gaps in Literature

  • No direct studies on cross-coupling reactions (e.g., Heck, Sonogashira) involving this compound.

  • Limited data on solvent effects or catalytic systems for large-scale synthesis.

  • Biological activity mechanisms remain hypothetical, inferred from thiazole’s kinase inhibition potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to structurally related acrylonitrile derivatives, particularly those with modifications to the thiazole substituents and heteroaryl groups. Key analogs include:

Analog 1 : (E)-2-(Benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles
  • Structure : Features a benzo[d]thiazole ring instead of a 2,4-dimethylphenyl-substituted thiazole.
  • Activity : Exhibits selective AChE inhibition (IC50 values in the micromolar range) due to π-π stacking interactions between the benzothiazole moiety and the enzyme’s aromatic gorge .
  • However, this substitution could reduce AChE binding affinity due to steric hindrance or altered electronic properties .
Analog 2 : Indol-3-yl Pyridine Derivatives
  • Structure : Contains an indole ring fused to pyridine, synthesized via InCl3-mediated multicomponent reactions .
  • Activity : Primarily explored for anticancer and antimicrobial properties rather than AChE inhibition.
  • Comparison : The pyridin-3-yl group in the target compound shares structural similarity but lacks the indole scaffold, suggesting divergent biological targets.

Mechanistic Insights

  • AChE Inhibition : The target compound’s acrylonitrile group likely forms a covalent bond with the catalytic serine residue in AChE, similar to Analog 1. The pyridin-3-yl group may engage in hydrogen bonding with peripheral anionic site residues, enhancing selectivity .
  • Lipophilicity : The 2,4-dimethylphenyl group increases logP compared to benzothiazole analogs, which may improve CNS penetration but reduce aqueous solubility in the free base form. The hydrochloride salt mitigates this trade-off.

Q & A

Q. What synthetic routes and purification methods are recommended for synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer : A typical synthesis involves coupling a thiazole precursor with a pyridinyl acrylonitrile derivative. For example, similar compounds are synthesized via nucleophilic substitution or condensation reactions in anhydrous THF, using triethylamine as a base . Optimization strategies include:
  • Catalyst/Solvent Screening : Test alternative solvents (e.g., DMF, acetonitrile) and bases (e.g., DBU) to improve reaction kinetics.
  • Temperature Control : Gradual addition of reagents at 0°C followed by room-temperature stirring minimizes side reactions.
  • Purification : Silica-gel column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 1:20 ratio) effectively isolates the product .
    Yield Comparison Table :
SolventBaseTemperatureYield (%)
THFTriethylamineRT44
DMFDBU50°CTo be tested

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Elemental Analysis : Confirm empirical formula consistency (e.g., C, H, N, Cl within ±0.3% of theoretical values) .
  • 1H NMR : Key peaks include aromatic protons (δ 7.47–7.53 ppm for phenyl groups) and methyl groups (δ 1.2–2.27 ppm) .
  • HPLC : Use a C18 column with acetonitrile/water mobile phase to assess purity (≥98%) .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For example:
  • Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.

Advanced Research Questions

Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?

  • Methodological Answer :
  • X-ray Diffraction : Grow single crystals via slow evaporation in heptane or ethyl acetate. Refinement software (e.g., SHELXL) can model hydrogen bonding and π-π stacking using geometrically calculated H-atom positions .
  • CSD Survey : Compare with Cambridge Structural Database entries (e.g., pyridinium salts) to identify common packing motifs .

Q. What strategies address contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound batches using NMR and elemental analysis to rule out impurities .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum-free media) .
  • Target Validation : Use CRISPR knockouts or siRNA to confirm target specificity if off-target effects are suspected.

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :
  • Core Modifications : Replace the pyridinyl group with quinoline (increased lipophilicity) or the thiazole ring with oxazole (altered H-bonding) .
  • Functional Group Analysis : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance metabolic stability .
    SAR Summary Table :
ModificationBiological ImpactReference
Pyridine → QuinolineImproved IC₅₀ in cytotoxicity
Thiazole → OxazoleReduced COX-2 inhibition

Data Contradiction Analysis Example

Scenario : Discrepancies in IC₅₀ values for cytotoxicity between two studies.
Resolution Workflow :

Re-test compound purity (HPLC, NMR).

Standardize assay protocols (cell density, incubation time).

Cross-validate with orthogonal assays (e.g., apoptosis markers via flow cytometry).

This structured approach ensures reproducibility and clarifies whether variations arise from compound integrity or methodological differences .

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